Closiramine aceturate

Catalog No.
S584311
CAS No.
23256-09-9
M.F
C22H28ClN3O3
M. Wt
417.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Closiramine aceturate

CAS Number

23256-09-9

Product Name

Closiramine aceturate

IUPAC Name

2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C18H21ClN2.C4H7NO3/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17;1-3(6)5-2-4(7)8/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3;2H2,1H3,(H,5,6)(H,7,8)

InChI Key

OSAUSAZZRQEEES-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

Canonical SMILES

CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl

Description

The exact mass of the compound Closiramine aceturate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Closiramine aceturate is a chemical compound classified as an antihistamine, primarily developed for the treatment of allergic conditions. The compound is characterized by its molecular formula C22H28ClN3O3\text{C}_{22}\text{H}_{28}\text{ClN}_3\text{O}_3 and is known for its ability to inhibit the action of histamine, a substance in the body that causes allergic symptoms. Closiramine aceturate was initially developed by Schering in the 1970s and has undergone various evaluations, including phase 1 clinical trials on healthy volunteers .

Typical of antihistamines. Its mechanism of action primarily involves competitive antagonism at the H1 histamine receptor sites, which prevents histamine from exerting its physiological effects. This interaction leads to reduced symptoms associated with allergies, such as itching, sneezing, and nasal congestion. The compound may also undergo hydrolysis and oxidation reactions under certain conditions, which can affect its stability and efficacy .

The biological activity of closiramine aceturate is largely attributed to its antihistaminic properties. It effectively blocks H1 receptors, leading to a decrease in allergic responses. Additionally, it may exhibit sedative effects due to its ability to cross the blood-brain barrier, which is common among first-generation antihistamines. Studies have shown that closiramine aceturate can alleviate symptoms of allergic rhinitis and other histamine-mediated conditions .

The synthesis of closiramine aceturate typically involves multi-step organic reactions starting from simpler precursors. While specific synthetic routes may vary, a general approach includes:

  • Formation of the core structure: This involves initial reactions to create the central phenyl ring and amine functionalities.
  • Acetylation: The introduction of acetyl groups through acetyl chloride or acetic anhydride.
  • Chlorination: The addition of chlorine atoms to achieve the desired halogenation pattern.
  • Purification: Final steps usually include crystallization or chromatography to obtain pure closiramine aceturate.

These methods ensure that the final product retains its pharmacological efficacy while minimizing impurities .

Closiramine aceturate is primarily applied in the treatment of allergic conditions such as:

  • Allergic rhinitis
  • Urticaria (hives)
  • Allergic conjunctivitis

Its sedative properties also make it useful in managing insomnia related to allergies. Furthermore, research into its potential applications in other areas, such as anxiolytic therapy or as part of combination therapies for respiratory conditions, is ongoing .

Interaction studies involving closiramine aceturate focus on its pharmacokinetics and potential drug-drug interactions. Key findings include:

  • CNS Depressants: Co-administration with other central nervous system depressants can enhance sedative effects.
  • Alcohol: Increased sedation when combined with alcohol.
  • Other Antihistamines: Caution is advised when used alongside other antihistamines due to additive effects on sedation and anticholinergic side effects.

These interactions highlight the need for careful monitoring when prescribing closiramine aceturate alongside other medications .

Several compounds share structural or functional similarities with closiramine aceturate. A comparison reveals unique characteristics:

Compound NameMolecular FormulaKey Features
DiphenhydramineC_{17}H_{21}NFirst-generation antihistamine with sedative effects; widely used for allergy relief.
ChlorpheniramineC_{16}H_{19}ClNAntihistamine with less sedation; commonly used for allergy treatment.
PromethazineC_{17}H_{20}N_{2}SAntihistamine with antiemetic properties; often used in motion sickness.

Uniqueness of Closiramine Aceturate:

  • Closiramine aceturate possesses a unique combination of antihistaminic and sedative properties while maintaining a distinct chemical structure that differentiates it from other similar compounds.
  • Its specific receptor affinity and pharmacokinetic profile make it suitable for particular therapeutic applications that may not be as effectively addressed by alternatives like diphenhydramine or chlorpheniramine .

Closiramine aceturate possesses a complex chemical structure that is reflected in its systematic nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine [1]. This name systematically describes the molecular structure, highlighting the presence of both the parent compound and the salt component in a single chemical entity [1] [4].

The systematic name, which provides an alternative but equally precise description of the chemical structure, is 8-Chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine compound with N-acetylglycine (1:1) [1] [7]. This name clearly indicates that closiramine aceturate is a salt formed by the combination of the parent compound (closiramine) with N-acetylglycine in a 1:1 molar ratio [1] [4].

InformationDetails
IUPAC Name2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine
Systematic Name8-Chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine compound with N-acetylglycine (1:1)

Common Synonyms and Alternative Designations

Closiramine aceturate is known by several synonyms and alternative designations in scientific literature and chemical databases [1] [7]. The most commonly used name is simply "Closiramine aceturate," which is the United States Adopted Name (USAN) for this compound [1] [5]. This designation is officially recognized by the United States Pharmacopeial Convention and is widely used in pharmaceutical contexts [1] [7].

Other important synonyms include SCH 12169 (or alternatively written as SCH-12169 or Sch12169), which represents the development code assigned by Schering, the pharmaceutical company that originally developed this compound [1] [7]. Additionally, the compound has been designated as NSC 335506 (or NSC-335506) by the National Cancer Institute for research purposes [1] [5].

A more descriptive chemical name that appears in some databases is "Glycine, N-acetyl-, compound with 8-chloro-6,11-dihydro-N,N-dimethyl-5H-benzo(5,6)cyclohepta(1,2-b)pyridine-11-ethanamine (1:1)," which explicitly details the chemical components and their ratio in the salt formation [1] [7] [19].

Synonyms/Alternative Designations
Closiramine aceturate
Closiramine aceturate [USAN]
SCH 12169
SCH-12169
Sch12169
NSC 335506
NSC-335506
Glycine, N-acetyl-, compound with 8-chloro-6,11-dihydro-N,N-dimethyl-5H-benzo(5,6)cyclohepta(1,2-b)pyridine-11-ethanamine (1:1)

Registry Identifiers (CAS, UNII, PubChem, ChEMBL)

Closiramine aceturate has been registered in various chemical and pharmaceutical databases, each assigning unique identifiers to facilitate its recognition and retrieval in scientific and regulatory contexts [1] [7]. The Chemical Abstracts Service (CAS) Registry Number for closiramine aceturate is 23256-09-9, which serves as a unique numerical identifier in the CAS registry system [1] [7] [19].

The United States Food and Drug Administration (FDA) has assigned the Unique Ingredient Identifier (UNII) 0R3CE06X9W to closiramine aceturate through its Global Substance Registration System [1] [4] [19]. This identifier is used in regulatory submissions and pharmaceutical labeling in the United States [1] [4].

In public chemical databases, closiramine aceturate is identified by the PubChem Compound Identifier (CID) 167455 [1] [7]. The European Molecular Biology Laboratory's ChEMBL database has assigned the identifier CHEMBL1521431 to this compound for use in bioactivity research [1] [7].

Additional registry identifiers include the KEGG (Kyoto Encyclopedia of Genes and Genomes) ID D03568, which places the compound in the context of biochemical pathways and systems biology [1] [5]. The National Cancer Institute Thesaurus has assigned the code C97697, while the NSC (National Service Center) Number 335506 is used in cancer research contexts [1]. The compound is also referenced in Wikidata with the identifier Q27237126 [1].

Registry TypeIdentifier
CAS Registry Number23256-09-9
UNII (FDA Unique Ingredient Identifier)0R3CE06X9W
PubChem CID167455
ChEMBL IDCHEMBL1521431
KEGG IDD03568
NCI Thesaurus CodeC97697
NSC Number335506
WikidataQ27237126

Molecular Formula and Composition Analysis

The molecular formula of closiramine aceturate is C₂₂H₂₈ClN₃O₃, representing the complete salt compound [1] [4]. This formula indicates that the molecule contains 22 carbon atoms, 28 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms [1] [4]. The molecular weight of the complete compound is calculated to be 417.9 g/mol [1] [2].

Compositional analysis reveals that closiramine aceturate consists of two distinct components: the parent compound closiramine and the salt component N-acetylglycine (also known as aceturic acid) [1] [4] [14]. The parent compound, closiramine, has the molecular formula C₁₈H₂₁ClN₂ and a molecular weight of 300.826 g/mol [1] [4]. The salt component, N-acetylglycine, has the molecular formula C₄H₇NO₃ and a molecular weight of 117.1033 g/mol [1] [4] [14].

The sum of the molecular weights of these two components (300.826 + 117.1033 = 417.9293 g/mol) closely matches the molecular weight of the complete compound (417.9 g/mol), confirming the 1:1 stoichiometric ratio of the salt formation [1] [4].

ComponentMolecular FormulaMolecular Weight (g/mol)
Complete Compound (Closiramine aceturate)C₂₂H₂₈ClN₃O₃417.9
Parent Compound (Closiramine)C₁₈H₂₁ClN₂300.826
Salt Component (N-acetylglycine/Aceturic acid)C₄H₇NO₃117.1033

Parent-Component Relationship with Closiramine

Closiramine aceturate represents a salt formed by the ionic association between the parent compound closiramine and aceturic acid (N-acetylglycine) [1] [4] [14]. The parent compound, closiramine, is identified in PubChem with the CID 167456 and serves as the pharmacologically active component of the salt [1] [4].

The relationship between closiramine and aceturic acid in this salt is characterized by a 1:1 molar ratio, indicating that one molecule of closiramine interacts with one molecule of aceturic acid to form the salt [1] [4] [19]. This salt formation typically involves the protonation of the tertiary amine group in closiramine by the carboxylic acid group of aceturic acid, resulting in an ionic bond between the positively charged nitrogen in closiramine and the negatively charged carboxylate in aceturic acid [1] [14].

Regarding stereochemistry, closiramine aceturate exists as a racemic mixture, as indicated by its stereochemical designation "RACEMIC" in chemical databases [4]. This means that the compound contains equal amounts of both enantiomers (mirror-image forms) of closiramine [2] [3] [4]. The optical activity is designated as (+/-), confirming the racemic nature of the compound [4]. The molecule has one potential stereocenter, but in the racemic form, these stereocenters are not defined, hence the designation "0/1 defined stereocenters" [3] [4].

It is worth noting that specific enantiomeric forms of closiramine aceturate have been identified and registered separately in chemical databases, including the (R)-closiramine aceturate (with the UNII O48C92J37G) and the (S)-closiramine aceturate (with the UNII MH3O6VA8JW) [2] [3] [9]. These enantiomerically pure forms may exhibit different pharmacological properties compared to the racemic mixture [2] [3] [9].

AspectDetails
Parent CompoundClosiramine (CID 167456)
Salt ComponentN-acetylglycine (Aceturic acid)
Relationship TypeSalt formation (1:1 ratio)
StereochemistryRACEMIC
Optical Activity(+/-)
Defined Stereocenters0/1 (racemic mixture)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

417.1819195 g/mol

Monoisotopic Mass

417.1819195 g/mol

Heavy Atom Count

29

UNII

0R3CE06X9W

Other CAS

23256-09-9

Wikipedia

Closiramine aceturate

Dates

Modify: 2023-07-20

Explore Compound Types